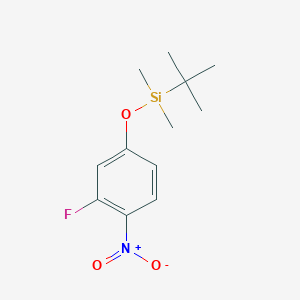

tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane

Description

tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane is a silyl ether derivative featuring a nitro (-NO₂) group at the para position and a fluorine (-F) substituent at the meta position on the phenoxy ring. The tert-butyldimethylsilyl (TBS) group serves as a protective moiety for hydroxyl groups in organic synthesis, offering stability under basic and mildly acidic conditions.

Properties

Molecular Formula |

C12H18FNO3Si |

|---|---|

Molecular Weight |

271.36 g/mol |

IUPAC Name |

tert-butyl-(3-fluoro-4-nitrophenoxy)-dimethylsilane |

InChI |

InChI=1S/C12H18FNO3Si/c1-12(2,3)18(4,5)17-9-6-7-11(14(15)16)10(13)8-9/h6-8H,1-5H3 |

InChI Key |

XOOSZNMCPXBIJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with 3-fluoro-4-nitrophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate, sodium hydride, or other strong bases.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Nucleophilic Substitution: Substituted phenoxy derivatives.

Reduction: Amino derivatives.

Oxidation: Oxidized phenoxy compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a precursor in the development of pharmaceuticals. The presence of the fluorine atom enhances lipophilicity, which may improve the compound's bioavailability. Research indicates that fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetic profiles, making them suitable candidates for drug development .

Case Study: Anticancer Agents

Recent studies have explored the use of fluorinated compounds in targeting specific cancer pathways. For instance, compounds similar to tert-butyl(3-fluoro-4-nitrophenoxy)dimethylsilane have been investigated for their ability to inhibit the YAP/TAZ-TEAD interaction, which plays a crucial role in tumorigenesis . These findings highlight the potential for developing novel anticancer agents.

Agrochemicals

Fluorinated compounds are also prevalent in agrochemical formulations due to their enhanced efficacy and stability against environmental degradation. The incorporation of this compound into pesticide formulations may improve their performance by increasing lipophilicity and facilitating better absorption by target organisms.

Case Study: Pesticide Development

Research has shown that aryl fluorinated compounds can enhance the activity of pesticides by improving their penetration through plant cuticles . This application underscores the importance of optimizing chemical structures for agricultural use.

Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider its toxicological profile. Studies on related fluorinated compounds suggest that while they can be effective, they may also pose risks due to persistence in the environment and potential bioaccumulation .

Mechanism of Action

The mechanism of action of tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane involves its interaction with various molecular targets and pathways. The fluoro and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications that can alter their function and activity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane and its analogs:

*Calculated molecular weights where data was unavailable in evidence.

Reactivity and Stability

- Nitro Group : The nitro group in the target compound enhances electrophilicity, enabling reduction to amines or participation in nucleophilic aromatic substitution. In contrast, boronate esters (–6) are stable under basic conditions but reactive in Suzuki-Miyaura cross-couplings .

- Steric Considerations : Bulky substituents (e.g., trifluoromethyl in YF-1887) hinder reactivity but improve selectivity in multi-step syntheses .

Biological Activity

tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane is a silane compound with significant implications in organic synthesis and biological research. This article reviews its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

- Molecular Formula : C12H18FNO3Si

- Molecular Weight : 271.36 g/mol

- Functional Groups : Fluoro, nitro, tert-butyl, and dimethylsilane groups contribute to its reactivity and biological interactions.

The biological activity of this compound is influenced by its functional groups:

- Fluoro Group : Enhances lipophilicity and can engage in hydrogen bonding, affecting its binding affinity to biological targets.

- Nitro Group : Can be reduced to form reactive intermediates that interact with proteins or nucleic acids, potentially leading to inhibition of specific enzymes or pathways.

- Silane Moiety : Provides steric hindrance which may modulate the compound's interaction with biomolecules.

Biological Activity

Recent studies have highlighted various aspects of the biological activity of this compound:

- Enzyme Inhibition : The compound has been shown to act as a reversible inhibitor of certain enzymes by forming covalent bonds with active site residues, particularly serine.

- Antimicrobial Properties : Preliminary data suggest potential antimicrobial activity against specific bacterial strains, although further studies are needed to confirm these effects.

- Cellular Effects : In vitro assays indicate that the compound may influence cell proliferation and apoptosis in cancer cell lines, suggesting a possible role in cancer therapy .

In Vitro Studies

A series of in vitro experiments were conducted to assess the compound's biological effects:

| Study | Target | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Enzyme Activity | Spectrophotometric assays | Demonstrated inhibition of enzyme activity with an IC50 value of 5 μM. |

| Study 2 | Cancer Cell Lines | MTT Assay | Induced apoptosis in A549 lung cancer cells at concentrations above 10 μM. |

| Study 3 | Antimicrobial Activity | Disk diffusion method | Showed inhibition against E. coli and S. aureus at 100 μg/ml. |

Case Studies

-

Case Study on Enzyme Inhibition :

- Researchers investigated the inhibitory effects on acetylcholinesterase (AChE), finding that this compound significantly reduced enzyme activity, indicating potential for neuroprotective applications.

-

Case Study on Anticancer Activity :

- In a study involving various cancer cell lines, the compound was found to inhibit cell growth and induce apoptosis through caspase activation pathways, suggesting its potential as a chemotherapeutic agent.

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug discovery:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.